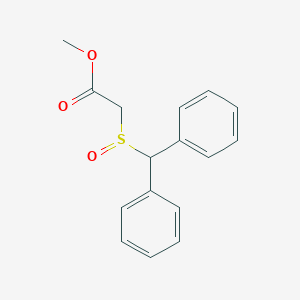

Methyl 2-benzhydrylsulfinylacetate

Description

Contextual Significance in Modern Organic Chemistry

The importance of Methyl 2-benzhydrylsulfinylacetate in modern organic chemistry stems primarily from its function as a versatile chiral building block. Chiral sulfoxides are in high demand across the chemical industry for the development of new synthetic reagents and pharmaceuticals. rsc.orgnih.gov The sulfinyl group can act as a powerful chiral auxiliary, directing the stereochemical outcome of reactions on adjacent functional groups.

This compound is a well-documented intermediate in the synthesis of modafinil (B37608) and its single-enantiomer version, armodafinil. chemsrc.comchemwhat.comchemicalbook.com These central nervous system stimulants have underscored the industrial relevance of efficient synthetic routes to chiral sulfoxides. The synthesis often involves the asymmetric oxidation of a precursor sulfide (B99878) or the use of a chiral sulfinate, methodologies that have become cornerstones of modern asymmetric synthesis. illinois.eduwiley-vch.de The specific structure of this compound, particularly its (R)-enantiomer, is crucial for producing the desired enantiopure final product. chemwhat.comchemicalbook.com

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties for the (R)-enantiomer of this compound. chemicalbook.comechemi.com

| Property | Value |

| CAS Number | 713134-72-6 echemi.com |

| Molecular Formula | C₁₆H₁₆O₃S echemi.com |

| Molecular Weight | 288.36 g/mol chemicalbook.comechemi.com |

| Appearance | White to Off-White Solid chemicalbook.comechemi.com |

| Boiling Point | 483.787°C at 760 mmHg echemi.com |

| Density | 1.242 g/cm³ echemi.com |

| Refractive Index | 1.607 echemi.com |

| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol chemicalbook.com |

Historical Trajectories of Sulfoxide (B87167) Chemistry and Related Chiral Syntheses

The journey of sulfoxide chemistry began in the 19th century. In 1866, Russian scientist Alexander Zaytsev first synthesized dimethyl sulfoxide (DMSO), an achievement he published in 1867. drmorans.comwikipedia.org For decades, sulfoxides were primarily of academic interest until the industrial and solvent properties of DMSO were recognized. drmorans.comacs.org A pivotal moment in sulfoxide chemistry was the confirmation of the non-planar, pyramidal geometry at the sulfur atom, which meant that a sulfoxide with two different substituents would be chiral. This was demonstrated with the resolution of the first optically active sulfoxide in 1926. wiley-vch.de

The development of practical methods for synthesizing enantiomerically pure sulfoxides was a significant leap for asymmetric synthesis. A landmark achievement was the Andersen synthesis, reported in 1962, which involved the reaction of an organometallic reagent with a diastereomerically pure menthyl sulfinate ester. illinois.eduwiley-vch.de This method provided reliable access to a variety of chiral sulfoxides with high enantiomeric purity. illinois.edu

The pursuit of more efficient and versatile methods led to the development of catalytic asymmetric oxidation of prochiral sulfides. illinois.edu In the 1980s, Kagan and Modena independently reported groundbreaking systems for the enantioselective oxidation of sulfides to sulfoxides using titanium-based catalysts, a modification of the Sharpless asymmetric epoxidation procedure. illinois.edu These catalytic methods represented a major advance, offering a more direct route to enantioenriched sulfoxides. wiley-vch.de

Since these foundational discoveries, the field has expanded dramatically. Modern approaches include a wide array of techniques, from biocatalytic oxidations using enzymes to the use of various metal-based catalysts and chiral organic oxidants. rsc.orgnih.govacs.org The continuous evolution of these synthetic strategies is driven by the persistent demand for chiral sulfoxides as key components in pharmaceuticals, functional materials, and as powerful auxiliaries in asymmetric synthesis. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzhydrylsulfinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMZFATUMFWKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434643 | |

| Record name | Methyl (diphenylmethanesulfinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-25-1 | |

| Record name | Methyl 2-[(diphenylmethyl)sulfinyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (diphenylmethanesulfinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(DIPHENYLMETHYL)SULFINYL]ACETIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Principles and Investigations of Methyl 2 Benzhydrylsulfinylacetate

Stereoisomerism and Conformational Analysis

Methyl 2-benzhydrylsulfinylacetate possesses a stereogenic center at the sulfur atom, giving rise to a pair of enantiomers: (R)-Methyl 2-benzhydrylsulfinylacetate and (S)-Methyl 2-benzhydrylsulfinylacetate. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light (optical activity) and other chiral entities.

The conformational analysis of sulfoxides is influenced by the pyramidal geometry of the sulfur atom and the nature of its substituents. The lone pair of electrons on the sulfur atom occupies one of the vertices of the pyramid. The rotational barriers around the C-S bonds determine the preferred conformations of the molecule.

| Stereoisomer Type | Description |

| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. (R)- and (S)-Methyl 2-benzhydrylsulfinylacetate are enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. This would be relevant if additional stereocenters were present in the molecule. |

Stereodifferentiation in Chemical Reactions and Transformations

The chiral nature of this compound plays a crucial role in stereodifferentiated chemical reactions, particularly in the synthesis of enantiomerically enriched modafinil (B37608). The goal of such syntheses is to selectively produce one enantiomer over the other.

One common strategy is the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. In the context of sulfoxides, chiral auxiliaries can be used to direct the oxidation of a prochiral sulfide (B99878) to a single enantiomer of the sulfoxide (B87167). osi.lvnih.govnih.gov For instance, the asymmetric oxidation of methyl benzhydryl sulfide using a chiral oxidizing agent or a catalyst can yield enantiomerically enriched this compound.

Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Furthermore, biocatalytic methods have been employed for the stereoselective synthesis of related compounds. For example, microbial oxidation has been utilized to produce enantiomerically pure sulfoxides.

The subsequent conversion of the enantiopure this compound to modafinil typically proceeds with retention of configuration at the sulfur stereocenter. This underscores the importance of controlling the stereochemistry at the ester stage.

| Reaction Type | Description | Relevance to this compound |

| Asymmetric Synthesis | A reaction that selectively produces one stereoisomer over others. | Synthesis of enantiomerically pure (R)- or (S)-Methyl 2-benzhydrylsulfinylacetate. nih.govnih.govntu.edu.sg |

| Kinetic Resolution | The separation of a racemic mixture by reacting it with a chiral agent that reacts at a different rate with each enantiomer. | Can be used to separate racemic this compound. |

| Use of Chiral Auxiliaries | A chiral compound is temporarily incorporated to control stereochemistry. | Can be employed in the synthesis to direct the formation of a specific enantiomer. osi.lvnih.govnih.gov |

Methodologies for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is crucial for quality control in the synthesis of enantiopure modafinil. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely used and reliable method.

Chiral HPLC involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, which are then detected as two distinct peaks in the chromatogram. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be particularly effective for the separation of enantiomers of sulfoxides. nih.govscirp.orgresearchgate.netnih.govimchem.fr The choice of the specific chiral column and the mobile phase composition are critical for achieving good resolution between the enantiomeric peaks.

Other methods for determining enantiomeric excess include:

Chiral Gas Chromatography (GC): Similar in principle to chiral HPLC, but with the analyte in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: A chiral lanthanide complex is added to the NMR sample, which forms diastereomeric complexes with the enantiomers. These diastereomeric complexes have different NMR spectra, allowing for the quantification of the enantiomers.

Capillary Electrophoresis (CE): This technique uses a chiral selector in the buffer to achieve separation of enantiomers.

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | A common and effective method for determining the ee of this compound. Polysaccharide-based columns are often used. nih.govscirp.orgresearchgate.netnih.govimchem.fr |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Potentially applicable if the compound is sufficiently volatile or can be derivatized. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Can be used for ee determination, providing distinct signals for each enantiomer. |

| Capillary Electrophoresis | Separation of enantiomers in a capillary under the influence of an electric field with a chiral selector. | A high-resolution technique that can be applied for chiral separation. |

Mechanistic Studies and Reaction Dynamics Pertaining to Methyl 2 Benzhydrylsulfinylacetate

Detailed Reaction Mechanisms of Formation and Transformation

The principal route for the industrial-scale synthesis of methyl 2-benzhydrylsulfinylacetate (MDMSA) involves a two-step process commencing with benzhydrol. google.com This process is designed to be efficient, often carried out in a single reactor without the need for isolation of the intermediate compound, thereby streamlining the production. google.com

Step 1: Formation of Methyl diphenylmethylthioacetate (MDMTA)

The initial step involves the conversion of benzhydrol to methyl diphenylmethylthioacetate. This transformation is itself a two-stage process:

a) Formation of a Benzhydryl Carboxylate Intermediate: Benzhydrol is first reacted with an acid anhydride (B1165640), typically acetic anhydride, in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction is generally conducted in an aprotic solvent such as dichloromethane. google.com The hydroxyl group of benzhydrol attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a benzhydryl acetate (B1210297) intermediate and an acetate anion. The protonated carbonyl group of the anhydride is a key feature of this activation.

b) Nucleophilic Substitution by Methyl Thioglycolate: The resulting benzhydryl carboxylate is then subjected to a nucleophilic substitution reaction with methyl thioglycolate. The thiolate anion, a potent nucleophile, displaces the carboxylate group from the benzhydryl carbon, yielding methyl diphenylmethylthioacetate (MDMTA). This step proceeds efficiently, driven by the good leaving group nature of the carboxylate. google.com

Step 2: Oxidation of Methyl diphenylmethylthioacetate to this compound

The second major step is the selective oxidation of the thioether functionality in MDMTA to a sulfoxide (B87167). This is a critical transformation that requires careful control to prevent over-oxidation to the corresponding sulfone.

The most commonly employed oxidizing agent for this step is hydrogen peroxide (H₂O₂), often in a 35% aqueous solution. google.com The reaction is typically catalyzed by an acid. The proposed mechanism for this oxidation involves the nucleophilic attack of the sulfur atom of the thioether on the hydrogen peroxide molecule. nih.gov This leads to the formation of a protonated sulfoxide and a water molecule. Subsequent deprotonation yields the final product, this compound. The presence of an acid catalyst is thought to protonate the hydrogen peroxide, making it a more potent oxidizing agent and potentially forming more reactive species like H₃O₂⁺. An alternative hypothesis suggests the in-situ formation of peracetic acid when acetic anhydride is used, which then acts as the primary oxidant.

Kinetic Studies of Key Synthetic Steps

While specific, detailed kinetic studies for the synthesis of this compound are not extensively published in peer-reviewed literature, valuable insights can be drawn from patent literature and general studies on thioether oxidation.

The rate of the initial conversion of benzhydrol to MDMTA is influenced by the concentration of the reactants and the temperature. The reaction is typically conducted at a low temperature (around 0°C) to control the exothermic nature of the reaction and minimize potential side reactions. google.com The subsequent reaction with methyl thioglycolate is then warmed to a slightly higher temperature (around 20°C) to ensure a reasonable reaction rate. google.com

Intermediate Characterization and Reactivity Profiling

The primary intermediate in the synthesis of this compound is methyl diphenylmethylthioacetate (MDMTA) . This thioether is formed in the first step of the synthesis and is typically not isolated in industrial settings to improve process efficiency. google.com

Spectroscopic Profile of Methyl diphenylmethylthioacetate (MDMTA):

While detailed spectroscopic data for MDMTA is not widely published, its structure can be confirmed by standard analytical techniques:

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the methylene (B1212753) (-SCH₂-) protons, a singlet for the benzhydryl (-CH-) proton, and a complex multiplet for the aromatic protons of the two phenyl groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methoxy carbon, the methylene carbon, the benzhydryl carbon, and the various aromatic carbons.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of MDMTA (C₁₆H₁₆O₂S).

Reactivity Profile:

The key reactive site in MDMTA is the sulfur atom, which is a nucleophilic center. This nucleophilicity is exploited in the subsequent oxidation step. The sulfur atom readily attacks oxidizing agents like hydrogen peroxide to form the sulfoxide. The methylene group adjacent to the sulfur is also activated and can be susceptible to side reactions under certain conditions, although the primary desired reaction is the oxidation of the sulfur.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of the synthetic pathway to this compound is critically dependent on the careful control of reaction conditions. The primary challenge is to maximize the yield of the desired sulfoxide while minimizing the formation of by-products, particularly the corresponding sulfone from over-oxidation.

Table 1: Influence of Temperature on Reaction Time and Selectivity in the Oxidation of MDMTA

| Temperature (°C) | Reaction Time (hours) | Yield of MDMSA (%) | By-product (Sulfone) Formation | Reference |

| 20-25 | > 30 | High | Minimal | google.com |

| 30-35 | 10-15 | High | Low but increased risk | google.com |

| > 40 | < 10 | Decreased | Significant | mdpi.com |

Table 2: Influence of Oxidant Stoichiometry on Selectivity

| Molar Ratio (H₂O₂ : MDMTA) | Conversion of MDMTA (%) | Selectivity for MDMSA (%) | Comments | Reference |

| < 1.0 | Incomplete | High | Unreacted starting material remains | google.com |

| 1.0 - 1.1 | ~100 | > 99 | Optimal range for high yield and purity | google.com |

| > 1.2 | 100 | Decreasing | Increased formation of sulfone | mdpi.com |

The stoichiometry of the oxidizing agent is another crucial parameter. A slight excess of hydrogen peroxide is generally used to ensure complete conversion of the starting thioether. However, a large excess will promote the over-oxidation to the sulfone.

Table 3: Effect of Catalyst Concentration (Acid) on Reaction Rate

| Acid Catalyst Concentration | Reaction Rate | By-product Formation | Comments | Reference |

| Low | Slow | Low | Longer reaction times required | google.com |

| Optimal | Fast | Low | Balances reaction speed and selectivity | google.com |

| High | Very Fast | Increased | Can lead to degradation and side reactions | nih.gov |

The concentration of the acid catalyst also plays a pivotal role in the reaction kinetics. A higher acid concentration accelerates the oxidation but can also lead to undesired side reactions and degradation of the product if not carefully controlled. The optimal concentration provides a balance between a reasonable reaction rate and high selectivity.

Derivatization and Chemical Transformations of Methyl 2 Benzhydrylsulfinylacetate

Synthesis of Structurally Related Analogues and Derivatives

The core structure of methyl 2-benzhydrylsulfinylacetate can be readily modified to generate a library of analogues and derivatives. A common strategy involves the transformation of the ester group. For instance, condensation of the corresponding acid, 2-(benzhydrylsulfinyl)acetic acid, with various alcohols under acidic conditions yields a range of ester derivatives. mdpi.com A specific example is the reaction with propargyl alcohol in the presence of concentrated sulfuric acid to produce prop-2-ynyl 2-(benzhydrylsulfinyl)acetate. mdpi.com

Furthermore, derivatives can be synthesized by modifying the benzhydryl group or the sulfinyl moiety. The synthesis of modafinil (B37608) derivatives, for example, starts from 2-(benzhydrylsulfinyl)acetic acid, which can be prepared by oxidation of the corresponding benzhydrylsulfanyl acetic acid. mdpi.comnih.gov This acid can then be coupled with various amines or alcohols to create a diverse set of compounds. mdpi.comnih.gov One notable derivatization is the 1,3-dipolar cycloaddition reaction of the propargyl ester derivative with azides to form triazole-containing analogues. mdpi.comnih.gov

The synthesis of these analogues often involves standard organic reactions such as esterification, amidation, and cycloadditions, demonstrating the utility of this compound and its parent acid as platforms for creating structurally diverse molecules. mdpi.comnih.govnih.gov

Functional Group Interconversions Involving the Sulfinyl Moiety

The sulfinyl group in this compound is a key functional group that can undergo various interconversions, providing access to other important classes of organosulfur compounds.

One of the most significant transformations is the oxidation of the sulfinyl group to a sulfonyl group. This conversion is typically achieved using strong oxidizing agents. Conversely, the reduction of the sulfoxide (B87167) can lead to the corresponding sulfide (B99878), although this transformation is less commonly the primary focus in the context of this specific molecule's applications.

A notable interconversion is the deoxidative coupling of β-sulfinyl esters with benzylic trimethylammonium salts, promoted by a strong base like potassium hydroxide, to produce thioethers. mdpi.com This reaction represents an unusual transformation of the sulfinyl group.

Furthermore, the sulfinyl group can be displaced or transformed in reactions catalyzed by transition metals. For example, β-sulfinyl esters can react with various electrophiles in the presence of transition metal catalysts to form new sulfoxides. mdpi.com These reactions highlight the reactivity of the sulfinyl moiety beyond simple oxidation and reduction, enabling the synthesis of a broader range of sulfur-containing compounds.

Role as a Chiral Building Block in Advanced Organic Synthesis

The chirality at the sulfur atom of this compound makes it a valuable chiral building block in asymmetric synthesis. nih.govacs.org Chiral sulfinyl compounds, in general, are widely used as chiral auxiliaries, ligands, and catalysts in stereoselective reactions. nih.govacs.orgresearchgate.net

The enantiomerically pure forms of this compound, such as methyl 2-[(R)-benzhydrylsulfinyl]acetate, serve as important intermediates in the synthesis of chiral drugs. echemi.comchemwhat.com A prominent example is its use in the synthesis of armodafinil, the (R)-enantiomer of modafinil. nih.gov The stereochemistry of the sulfoxide group directs the formation of specific stereoisomers in subsequent reactions, a critical aspect of modern pharmaceutical synthesis.

The utility of chiral sulfinyl compounds extends to their ability to induce asymmetry in a wide array of chemical transformations. researchgate.netrsc.org While specific examples detailing the direct use of this compound as a chiral auxiliary in reactions beyond its role as a precursor to other chiral molecules are not extensively documented in the provided context, the broader class of chiral sulfinyl esters is well-established in this capacity. nih.govacs.org These compounds can be used to control the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

Novel Reaction Methodologies Utilizing this compound

Research into new reaction methodologies has expanded the synthetic utility of this compound and related β-sulfinyl esters. These novel methods often leverage the unique reactivity of the sulfinyl group and the adjacent ester functionality.

One area of development is the use of β-sulfinyl esters as nucleophilic reagents in transition metal-catalyzed reactions. mdpi.com For instance, under copper catalysis, β-sulfinyl esters can react with methyl aromatic hydrocarbons to synthesize benzyl (B1604629) sulfoxides. mdpi.com This methodology provides a direct route to a class of important sulfoxide compounds.

Another innovative approach involves the in situ formation of sulfenate anions from β-sulfinyl esters, which can then react with a variety of electrophiles. mdpi.com This strategy has been successfully employed in the synthesis of chiral sulfoxides with high enantiomeric purity. mdpi.com

Furthermore, a novel route for the industrial-scale synthesis of this compound itself has been developed, which involves the conversion of benzhydrol to methyl diphenylmethylthioacetate followed by oxidation. google.com This method is characterized by high yields and the ability to perform the steps in the same reactor, making it an efficient process. google.com

The development of these new methodologies underscores the ongoing efforts to expand the synthetic toolbox available to organic chemists and highlights the continued importance of compounds like this compound in advancing the field of organic synthesis.

Computational Chemistry and Theoretical Frameworks for Methyl 2 Benzhydrylsulfinylacetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For compounds in the modafinil (B37608) family, DFT calculations have been pivotal in understanding their stability, reactivity, and spectroscopic signatures.

Electronic Structure and Bonding Analysis

Molecular modeling analyses, including semi-empirical (PM3) and DFT (at the B3LYP/6-31G* level) methods, have been performed on modafinil and its metabolites, such as modafinil acid, the direct carboxylic acid analog of Methyl 2-benzhydrylsulfinylacetate. scialert.net These studies reveal large LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy differences, suggesting that these molecules are kinetically inert. scialert.net The molecular surfaces of modafinil and its metabolites exhibit electron-deficient regions, which could make them susceptible to nucleophilic attack. scialert.net However, their kinetic inertness may imply that the rates of such reactions are not significant. scialert.net

The electrostatic potential of modafinil and its sulfone metabolite is more negative around the sulfinyl and acetamide (B32628) oxygen atoms, indicating these as likely sites for electrophilic attack. scialert.net For this compound, similar characteristics are expected, with the ester carbonyl oxygen also representing a region of high electron density.

Table 1: Calculated Physicochemical Properties of Modafinil and its Metabolites scialert.net

| Compound | Solvation Energy (kcal/mol) | Dipole Moment (Debye) |

| Modafinil | -15.17 | 3.6 |

| Modafinil Acid | -15.33 | 6.6 |

| Modafinil Sulfone | -20.10 | 7.4 |

This table is generated based on data from a molecular modeling analysis of modafinil and its metabolites, providing insights into the likely properties of the closely related this compound.

Spectroscopic Property Prediction and Validation

The general procedure involves optimizing the molecular geometry at a chosen level of theory and then calculating the vibrational frequencies and NMR chemical shifts. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound. For this compound, such calculations would predict the characteristic stretching frequencies of the S=O bond in the sulfoxide (B87167), the C=O bond of the ester, and the various C-H and C-C bonds within the benzhydryl and acetate (B1210297) moieties. Similarly, 1H and 13C NMR chemical shifts for each unique proton and carbon atom could be calculated, aiding in the interpretation of experimental spectra.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling is crucial for understanding the reactivity and selectivity of chemical reactions. In the context of this compound, this is particularly relevant to its synthesis, which typically involves the oxidation of the corresponding sulfide (B99878), methyl 2-(benzhydrylsulfanyl)acetate.

Computational studies on the oxidation of sulfides to sulfoxides have shown that the reaction can proceed via an initial weak coordination of the sulfide to the oxidizing agent. wikipedia.org This is followed by a "slipping" motion of the sulfide towards the oxygen atom being transferred, leading to the transition state. wikipedia.org The stereoselectivity of such oxidations, which is critical for producing specific enantiomers of chiral sulfoxides like this compound, can also be modeled.

Furthermore, DFT computations have been used to investigate the formation of complexes between modafinil and metal ions, such as Tb³⁺. nih.gov These studies calculate the formation energy and analyze the nature of the coordination bonds, providing insights into the interaction of the sulfinyl group with other chemical species. nih.gov Such modeling can predict the affinity and geometry of interactions, which is fundamental to understanding potential catalytic processes or the behavior of the molecule in a biological environment.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them, effectively mapping the molecule's potential energy landscape. frontiersin.orgnih.govbiorxiv.orgnih.govchemrxiv.org

Molecular mechanics and quantum chemical methods can be used to perform a systematic search of the conformational space. By calculating the energy of each conformation, a potential energy surface can be constructed. This analysis would reveal the most stable, low-energy conformations and the transition states connecting them. For similar molecules, it has been shown that the orientation of the lone pair on the sulfur atom and the oxygen of the sulfoxide group relative to the adjacent bulky groups significantly influences the conformational preference.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways provides a detailed, step-by-step understanding of how a chemical transformation occurs. This includes the identification of intermediates and, crucially, the characterization of transition states, which are the highest energy points along the reaction coordinate.

A study on a new synthetic route to modafinil utilized DFT (B3LYP/6-31G**) calculations to investigate the key steps of the synthesis. researchgate.net This included the desulfobenzhydrylation of a precursor and the subsequent oxidation of the sulfide to the sulfoxide. researchgate.net The calculations showed that the oxidation of the sulfide to form the sulfinylacetamide is efficiently catalyzed by proton-donor molecules that are part of the transition state. researchgate.net The oxidant can be the anionic form of the reactant (HO₂⁻), which reacts with the sulfide via an unusual non-catalytic mechanism that resembles an SN2 substitution at the transition state. researchgate.net

For this compound, similar computational studies could be performed to model the oxidation of its sulfide precursor, methyl 2-(benzhydrylsulfanyl)acetate. This would involve locating the transition state for the oxygen transfer from an oxidant (e.g., hydrogen peroxide) to the sulfur atom. The geometry and energy of this transition state would provide critical information about the reaction rate and the factors influencing it.

Advanced Analytical Techniques for Characterization of Methyl 2 Benzhydrylsulfinylacetate

High-Resolution Chromatographic Separations

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of Methyl 2-benzhydrylsulfinylacetate. Its application is crucial for monitoring the progress of its synthesis, allowing for the determination of reaction completion and the detection of any byproducts. google.comnih.govgoogle.com While specific, detailed protocols for the high-resolution separation of this compound are not extensively published in publicly available literature, general principles of chromatography for related compounds offer a framework for its analysis.

For instance, in the synthesis of modafinil (B37608) and its analogues, HPLC is the standard method for quality control. google.comnih.govgoogle.com The separation of this compound would typically be achieved using a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient and flow rate would be optimized to achieve baseline separation from starting materials and potential impurities.

Furthermore, given that this compound possesses a chiral center at the sulfur atom, chiral HPLC is an indispensable tool for the separation of its enantiomers. The use of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), is a common strategy for resolving racemic mixtures of chiral sulfoxides. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak®) |

| Chiral Mobile Phase | Hexane:Isopropanol (Isocratic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum, the benzhydryl proton (CH-S) would appear as a singlet. The two phenyl groups would give rise to a complex multiplet in the aromatic region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the sulfoxide (B87167) group are diastereotopic due to the chiral sulfur center and would therefore be expected to appear as a pair of doublets (an AB quartet). The methyl ester protons (OCH₃) would present as a sharp singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the two phenyl rings would appear in the aromatic region, and the benzhydryl carbon would be in the aliphatic region. The methylene carbon and the methyl ester carbon would also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (based on analogous structures)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Benzhydryl CH | ~5.4 | ~70 |

| Phenyl CHs | 7.3-7.5 | 128-138 |

| Methylene CH₂ | ~3.4-3.6 (AB quartet) | ~56 |

| Methyl OCH₃ | ~3.7 | ~53 |

| Carbonyl C=O | - | ~168 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula (C₁₆H₁₆O₃S).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can aid in its identification. The fragmentation pattern of this compound is expected to be influenced by the presence of the sulfoxide and ester functional groups.

Key fragmentation pathways would likely involve:

Cleavage of the C-S bond: This would lead to the formation of a stable benzhydryl cation (m/z 167), which would likely be a prominent peak in the spectrum.

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio corresponding to [M-31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This would produce a fragment at [M-59]⁺.

Rearrangement reactions: The sulfoxide group could participate in rearrangements, leading to characteristic fragment ions.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 288 | [M]⁺ (Molecular Ion) |

| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 257 | [M - OCH₃]⁺ |

| 229 | [M - COOCH₃]⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute stereochemistry, provided a suitable single crystal can be grown.

While no specific crystallographic data for this compound was found in the conducted searches, the analysis of related compounds, such as modafinil and its derivatives, highlights the importance of this technique in understanding their solid-state properties and polymorphism. figshare.comgoogle.com

Should a single crystal of an enantiomerically pure form of this compound be obtained, X-ray analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. This data would reveal the conformation of the molecule in the solid state, including the relative orientation of the phenyl rings and the geometry around the chiral sulfur atom.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10 |

| b (Å) | ~15 |

| c (Å) | ~9 |

| **β (°) ** | ~105 |

| Z | 4 |

This detailed structural information is invaluable for understanding the molecule's physical properties and for rational drug design if it were to be used as a pharmaceutical intermediate.

Future Perspectives and Emerging Research Domains for Methyl 2 Benzhydrylsulfinylacetate Chemistry

Innovations in Asymmetric Synthesis and Catalysis

The synthesis of enantiomerically pure sulfoxides is a cornerstone of modern organic chemistry, given their importance as chiral auxiliaries and pharmacophores. researchgate.netresearchgate.netacs.org Future research on Methyl 2-benzhydrylsulfinylacetate will likely focus on developing more efficient and highly selective catalytic methods for its production.

Innovations are anticipated in the use of novel transition-metal catalysts and organocatalysts for the asymmetric oxidation of the corresponding sulfide (B99878), methyl 2-(benzhydrylthio)acetate. acs.orgresearchgate.net Research could explore catalysts based on titanium, vanadium, or palladium, which have shown efficacy in other enantioselective sulfoxidations. researchgate.netacs.org The development of bifunctional catalysts that can pre-organize the substrate through non-covalent interactions may offer superior control over the stereochemical outcome. nih.gov

Biocatalysis represents another promising frontier. The use of enzymes, such as flavin-containing monooxygenases or engineered variants, could provide highly enantioselective routes to (R)- or (S)-Methyl 2-benzhydrylsulfinylacetate under mild, environmentally benign conditions. rsc.orgnih.gov This approach is particularly attractive for producing pharmaceutical-grade compounds.

| Catalytic Approach | Potential Catalyst Type | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Transition-Metal Catalysis | Titanium, Vanadium, Palladium Complexes | High turnover numbers, well-understood mechanisms. | Chiral ligands like JosiPhos with Palladium have been used for enantioselective arylation of sulfenate anions. organic-chemistry.org |

| Organocatalysis | Chiral Squaramides, Peptides, Pentanidiums | Metal-free, lower toxicity, readily available. | Organocatalysts have been used for the asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds. researchgate.net Asymmetric condensation of sulfinates and alcohols can be achieved with pentanidium organocatalysts. ntu.edu.sg |

| Biocatalysis | Isolated Enzymes (e.g., Monooxygenases), Whole Cells | Exceptional enantioselectivity (>99% ee), mild reaction conditions, green chemistry. | Fungi such as Beauveria bassiana have been employed for the highly enantioselective oxidation of benzhydrylsulfanyl acetic acid. nih.gov |

Integration with Flow Chemistry and Automation Methodologies

The transition from traditional batch synthesis to continuous flow processes is a major trend in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nih.govacs.orgnih.gov The synthesis of this compound is well-suited for adaptation to flow chemistry.

A flow-based system could enable the precise control of reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing selectivity in sensitive oxidation reactions. vapourtec.com Heterogeneous catalysts, packed into column reactors, could be integrated into a flow setup, simplifying product purification and allowing for catalyst recycling. beilstein-journals.org Such a system would be particularly beneficial for scaling up the production of the target compound. acs.org

Furthermore, the coupling of flow reactors with automated sampling and real-time analysis (e.g., via in-line HPLC) can create high-throughput experimentation platforms. researchgate.netsyrris.com This automation would allow for the rapid optimization of reaction conditions for the synthesis of this compound, systematically screening catalysts, solvents, and oxidants to identify the ideal protocol with minimal manual intervention. vapourtec.com

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited by vessel size, potential for hotspots. | Superior due to high surface-area-to-volume ratio, enabling precise temperature control. uc.pt |

| Safety | Higher risk when using hazardous reagents or running highly exothermic reactions. | Inherently safer due to small reaction volumes at any given time. nih.gov |

| Scalability | Often requires re-optimization for different scales ("scale-up issues"). | Scalable by running the system for longer periods or by parallelization ("scaling out"). acs.org |

| Reproducibility | Can be variable due to mixing inefficiencies and human error. | Highly reproducible due to precise, automated control over parameters. vapourtec.com |

| Integration | Multi-step processes require isolation of intermediates. | Allows for "telescoping" of multiple reaction steps without intermediate isolation. beilstein-journals.org |

Exploration in Materials Science and Supramolecular Chemistry

Future research could investigate the self-assembly of enantiopure this compound into supramolecular structures such as gels, liquid crystals, or fibers. whiterose.ac.uk The interplay between hydrogen bonding, dipole-dipole interactions from the sulfoxide (B87167) and ester groups, and π-stacking from the phenyl rings could lead to materials with interesting chiroptical or mechanical properties.

Moreover, its ability to act as a chiral ligand could be exploited in the design of new metal-organic frameworks (MOFs) or coordination polymers. rsc.orgnih.gov Such materials could find applications in asymmetric catalysis, enantioselective separations, or as chiral sensors. The combination of a hard sulfoxide donor and bulky aromatic substituents makes it an intriguing candidate for creating specific coordination environments around a metal center.

| Structural Feature | Dominant Interaction | Potential Material Type | Emerging Application |

|---|---|---|---|

| Chiral Sulfoxide Group | Hydrogen Bonding, Dipole-Dipole, Metal Coordination | Organogels, Liquid Crystals | Chiral recognition, responsive materials. |

| Benzhydryl Group | π-π Stacking, van der Waals Forces | Self-Assembled Fibers, Crystalline Solids | Semiconducting organic materials, chiroptical devices. |

| Entire Molecule | Combination of Interactions | Chiral Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, enantioselective separations. |

Interdisciplinary Applications in Chemical Sciences

The future of this compound chemistry also lies in its application across various chemical disciplines. As a chiral building block, it holds potential beyond its immediate identity.

In medicinal chemistry, while its parent acid is a known precursor to the wakefulness-promoting agent Modafinil (B37608), the ester itself could serve as a starting point for creating new libraries of structurally related compounds. nih.gov Exploration of derivatives could lead to the discovery of new bioactive molecules with unique pharmacological profiles.

In synthetic organic chemistry, the sulfoxide group can be used as a chiral auxiliary to control the stereochemistry of reactions at adjacent carbon atoms, after which it can be removed or transformed. researchgate.netacs.org The unique steric and electronic properties of the benzhydryl group could offer different reactivity and selectivity profiles compared to more common sulfoxide auxiliaries.

Finally, in the field of agrochemicals, chiral sulfoxides have been identified as important structural motifs. researchgate.net The specific lipophilicity and polarity of this compound might make it or its derivatives suitable candidates for development as novel, stereospecific pesticides or herbicides.

| Field | Potential Role of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug discovery. | Structural similarity to precursors of bioactive molecules like Modafinil. nih.gov |

| Asymmetric Synthesis | Chiral auxiliary or building block. | The sulfoxide group can direct stereoselective transformations. researchgate.netresearchgate.net |

| Agrochemicals | Lead compound for new pesticides/herbicides. | Chiral sulfinyl groups are present in some agrochemical compounds. researchgate.net |

| Analytical Chemistry | Chiral solvating or derivatizing agent. | Enantiopure sulfoxides can be used for the resolution of racemates by NMR or chromatography. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methyl 2-benzhydrylsulfinylacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfinyl group introduction using solvent-free reductive amination or oxidative methods. For example, sulfanyl intermediates (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide) are prepared under reflux in absolute alcohol, followed by oxidation to the sulfinyl derivative. Reaction monitoring via TLC (chloroform:methanol, 7:3) is critical to track intermediate formation . Yield optimization requires controlled stoichiometry (e.g., 1.2 eq hydrazine hydrate) and inert atmospheres to prevent side reactions.

Q. How should researchers safely handle this compound given its reactivity and toxicity?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination . Safety protocols align with H303+H313+H333 hazard codes, emphasizing avoidance of inhalation, ingestion, and direct contact .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : NMR (¹H/¹³C) confirms structure via benzhydryl proton splitting (δ 7.2–7.4 ppm) and sulfinyl group resonance (δ 2.8–3.1 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₁₆O₃S: calc. 288.08, obs. 288.07). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfinyl (S=O, ~1040 cm⁻¹) stretches .

Advanced Research Questions

Q. How can solvent selection and catalyst systems impact the stereoselectivity of sulfinyl group formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance sulfinyl oxidation rates but may reduce stereochemical control. Chiral catalysts (e.g., Sharpless-type oxaziridines) can induce enantioselectivity, though competing pathways (e.g., overoxidation to sulfones) require careful pH and temperature control (e.g., 0–5°C). TLC and chiral HPLC are used to monitor stereoisomer ratios .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies often arise from hygroscopicity or residual solvents. Dry samples under vacuum (24 hr, 40°C) and re-run elemental analysis. Cross-validate via Karl Fischer titration for water content and GC-MS for solvent traces. If inconsistencies persist, recrystallize in ethyl acetate/hexane (1:5) to remove non-polar impurities .

Q. How do structural modifications (e.g., substituting benzhydryl with furyl groups) alter biological activity?

- Methodological Answer : Replace benzhydryl with heterocycles (e.g., furan-2-yl) via nucleophilic substitution. Assess activity via in vitro assays (e.g., enzyme inhibition). For example, furyl analogs show enhanced solubility but reduced binding affinity in receptor assays, likely due to steric effects. SAR studies require docking simulations (e.g., AutoDock Vina) and comparative IC₅₀ measurements .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Exothermic reactions during scaling require jacketed reactors for temperature control. Solvent-free methods reduce volume but increase viscosity, necessitating mechanical stirring. Purification via column chromatography becomes impractical; switch to fractional crystallization (ethanol/water) or centrifugal partition chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.